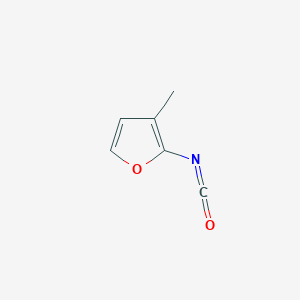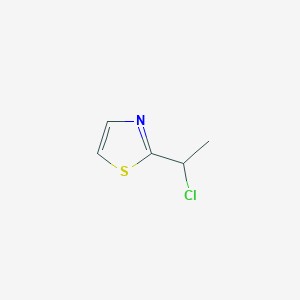
2-Methyl-4-phenyl-1,3-thiazol-5-amin
Übersicht
Beschreibung
“2-Methyl-4-phenyl-1,3-thiazol-5-amine” is a chemical compound with the CAS Number: 38093-76-4 . It has a molecular weight of 190.27 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-4-phenylthiazol-5-amine . The InChI code is 1S/C10H10N2S/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 .Physical And Chemical Properties Analysis
“2-Methyl-4-phenyl-1,3-thiazol-5-amine” is a powder at room temperature . It has a melting point of 168-172°C .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Thiazolderivate wurden für ihre Fähigkeit erkannt, verschiedene zelluläre Signalwege zu kontrollieren, die für eine selektive Antitumoraktivität genutzt werden können. Die einzigartige Struktur von “2-Methyl-4-phenyl-1,3-thiazol-5-amin” könnte in diesem Bereich Potenzial bieten, insbesondere bei der gezielten Ansprache bestimmter Krebszelllinien oder -mechanismen .
Antileishmaniale Mittel
Studien haben gezeigt, dass 4-Phenyl-1,3-thiazol-2-amine vielversprechende Gerüste für die Entwicklung neuer Antileishmanialmittel darstellen. Die Interaktion der Verbindung mit makromolekularen Zielstrukturen wie S-Methyl-5-thioadenosin-Phosphorylase könnte entscheidend für ihre Wirkung gegen Leishmania-Parasiten sein .
Analgetikum und entzündungshemmend
Bestimmte Thiazolverbindungen haben signifikante analgetische und entzündungshemmende Wirkungen gezeigt. Die strukturellen Merkmale von “this compound” könnten untersucht werden, um neue Schmerzmittel und entzündungshemmende Medikamente zu entwickeln .
Antibakterielle Aktivität
Thiazole wurden mit antibakteriellen Eigenschaften gegen verschiedene Bakterienstämme wie Staphylococcus aureus, E. coli, P. aeruginosa und S. typhi hergestellt. Die fragliche Verbindung könnte auf ihre Wirksamkeit in diesem Bereich untersucht werden .
Mikrowellengestützte Synthese
Die mikrowellengestützte Hantzsch-Synthesemethode wurde zur Herstellung von Thiazolderivaten verwendet. Diese Technik könnte zur effizienten Synthese von “this compound” für weitere Forschung und Anwendung eingesetzt werden .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including antimicrobial, antifungal, and antiviral targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, often related to their antimicrobial, antifungal, and antiviral activities .
Pharmacokinetics
The compound is a powder at room temperature , which suggests it could be administered orally and absorbed in the gastrointestinal tract.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemische Analyse
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-methyl-4-phenyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPLETCHADLYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648414 | |
| Record name | 2-Methyl-4-phenyl-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38093-76-4 | |
| Record name | 2-Methyl-4-phenyl-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613516.png)




![7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613524.png)


